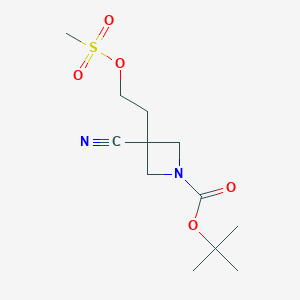

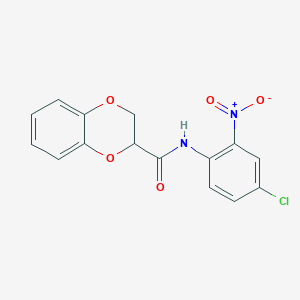

![molecular formula C16H21NO2S B2364736 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 2034208-05-2](/img/structure/B2364736.png)

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone is a chemical compound that has been widely studied in scientific research. It is commonly referred to as TAIBP, and its chemical formula is C20H25NO2S. TAIBP has been found to have potential applications in the field of medicine, specifically in the treatment of neurological disorders.

科学的研究の応用

Advanced Building Blocks for Drug Discovery Research has highlighted the importance of intramolecular photochemical [2+2]-cyclization in synthesizing advanced building blocks for drug discovery. A notable example is the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline, which is instrumental in exploring new avenues in medicinal chemistry (Druzhenko et al., 2018).

Visible-Light Photocycloaddition for Synthesis The application of visible-light photocycloaddition, mediated by flavins, in cyclizing nitrogen- and sulfur-containing dienes has been shown to be effective for synthesizing phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their corresponding quaternary salts. This method uses visible light (400 nm) for cycloadditions, offering a practical approach to synthesizing biologically active or chiral spiro ammonium salts (Jirásek et al., 2017).

Synthesis of Ethanoproline A novel approach to synthesizing 2-azabicyclo[2.2.1]heptane-1-carboxylic acid (2,4-ethanoproline) from (2S,4R)-4-hydroxyproline has been reported, offering a strategic route with a 22% total yield. This synthesis route underscores the versatility of bicyclic scaffolds in synthesizing complex molecules (Grygorenko et al., 2009).

Pharmacological Study of Schiff Base Derivative A study has synthesized a novel Schiff base derivative of amoxicillin, exhibiting significant antibacterial and fungicidal activities. This underscores the potential of incorporating bicyclic scaffolds into antimicrobial agents (Al-Masoudi et al., 2015).

Beta-Lactamase Inhibitor CP-45,899 CP-45,899, a beta-lactamase inhibitor, has been identified as an effective agent in extending the antibacterial spectrum of beta-lactams. Its ability to inhibit various bacterial penicillinases and cephalosporinases highlights the significance of bicyclic compounds in combating resistant bacterial strains (English et al., 1978).

特性

IUPAC Name |

2-(4-propan-2-ylphenoxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S/c1-11(2)12-3-5-14(6-4-12)19-9-16(18)17-8-15-7-13(17)10-20-15/h3-6,11,13,15H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDDUBSCAXGARF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N2CC3CC2CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

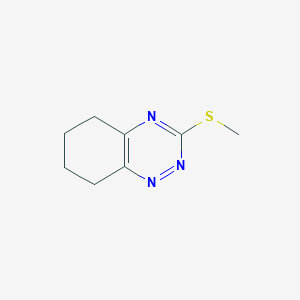

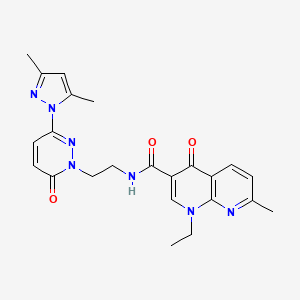

![4-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2364655.png)

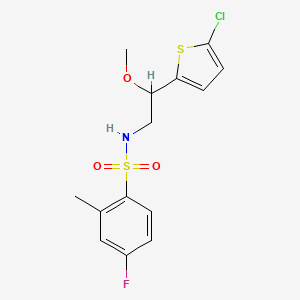

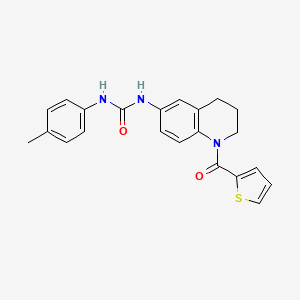

![N-(3-fluoro-4-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2364663.png)

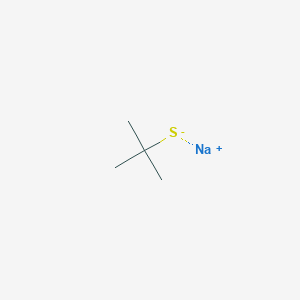

![2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2364665.png)

![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid](/img/structure/B2364668.png)

![3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2364670.png)

![3-(3-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2364671.png)

![2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2364672.png)